4-アミノ-4'-ヒドロキシベンゾフェノン

説明

Synthesis Analysis

The synthesis of related benzophenone derivatives, including methods that could be adapted for 4-Amino-4'-hydroxybenzophenone, often involves complex reactions such as nitration, cycloetherification, and palladium-catalyzed processes. For instance, novel syntheses of dibenzofurans and benzofuro-indoles from substituted biphenyl-2-ols demonstrate the potential pathways for synthesizing complex benzophenone derivatives through double functionalization techniques, highlighting the intricate chemistry involved in creating such compounds (Kumar et al., 2015).

Molecular Structure Analysis

Research on the molecular structure of benzophenone derivatives emphasizes the significance of intermolecular interactions, such as hydrogen bonding, in determining the crystalline structures of these compounds. Studies on co-crystals involving hydroxybenzophenone derivatives reveal insights into the structural landscape, demonstrating how synthon polymorphism and pseudopolymorphism play a role in the stability and mimicry of these structures (Mukherjee & Desiraju, 2011).

Chemical Reactions and Properties

The chemical reactivity of 4-Amino-4'-hydroxybenzophenone involves its participation in various chemical reactions, including those leading to the formation of polymers and co-crystals. These reactions often exploit the compound's functional groups to create complex structures with enhanced properties, such as improved solubility or thermal stability. For example, the synthesis of poly(aniline-co-3-amino-4-hydroxybenzoic acid) showcases the redox activity of benzophenone derivatives under basic conditions, illustrating the versatility of these compounds in chemical reactions (Chen et al., 2013).

Physical Properties Analysis

The physical properties of 4-Amino-4'-hydroxybenzophenone derivatives, such as thermal and photooxidative behavior, are critical for their applications in materials science. Studies on the stabilization effects of benzophenone derivatives in polymer films reveal the importance of substituent groups in enhancing the thermal and photostabilizing actions, providing insights into the material's stability and durability under various conditions (Allen et al., 1993).

科学的研究の応用

非線形光学用途

4-アミノ-4'-ヒドロキシベンゾフェノンは、非線形光学用途のための有機単結晶の成長と特性評価に使用されてきました . これらの材料は、光変調、光スイッチング、光ロジック、電気光学シャッター、電気通信および信号処理のための記憶装置などのオプトエレクトロニクス用途において不可欠です .

レーザー損傷しきい値の研究

成長した4-ヒドロキシベンゾフェノン結晶のレーザー損傷しきい値は、532 nmで動作するNd:YAGレーザーを使用して決定されました . この特性は、高強度の光が材料と相互作用する用途において重要です。

誘電率の研究

成長した4-ヒドロキシベンゾフェノン結晶の誘電特性は、平行平板コンデンサー法を使用して分析されました . これらの特性は、コンデンサー、絶縁体、誘電体共振器など、さまざまな用途において重要です。

UV-Visの研究

成長した結晶の光学特性は、UV-Visの研究を使用して分析されました . カットオフ波長は、約357 nmで観測されました . この特性は、材料が紫外線または可視光と相互作用する用途において重要です。

医薬品の合成

4-アミノ-4'-ヒドロキシベンゾフェノンは、医薬品の合成のための中間体として使用されます . 製薬業界において重要な役割を果たしています。

化粧品と食品包装材

この化合物は、口紅、フェイスクリーム、シャンプー、食品包装材などの化粧品に広く使用されています . これらの用途に適した独自の特性を持っているため使用されています。

光安定剤とUV吸収剤

4-アミノ-4'-ヒドロキシベンゾフェノンは、光安定剤とUV吸収剤に使用されています. これらの用途は、材料をUV放射から保護する上で重要です。

光重合のための光開始剤

この化合物は、光重合のための光開始剤において優れた用途があります . このプロセスは、印刷やコーティングなど、さまざまな業界で使用されています。

作用機序

Target of Action

4-Amino-4’-hydroxybenzophenone primarily targets lanosterol 14-alpha demethylase (CYP51) , an enzyme critical for the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and function.

Mode of Action

The compound interacts with lanosterol 14-alpha demethylase by binding to its active site, thereby inhibiting its catalytic activity. This inhibition prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway . As a result, the accumulation of toxic sterol intermediates occurs, which disrupts cell membrane structure and function, ultimately leading to cell death.

Biochemical Pathways

4-Amino-4’-hydroxybenzophenone affects the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha demethylase, the compound halts the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of 14-methyl sterols, which are toxic to cells . The downstream effects include compromised cell membrane integrity, altered membrane fluidity, and impaired cellular processes dependent on membrane function.

Pharmacokinetics

The pharmacokinetics of 4-Amino-4’-hydroxybenzophenone involve its absorption, distribution, metabolism, and excretion (ADME) properties:

- Excretion : It is excreted via the kidneys, with both unchanged drug and metabolites being eliminated in the urine .

These properties impact its bioavailability, with moderate oral bioavailability due to first-pass metabolism.

Result of Action

At the molecular level, the inhibition of lanosterol 14-alpha demethylase by 4-Amino-4’-hydroxybenzophenone leads to the accumulation of toxic sterol intermediates. This results in disrupted cell membrane integrity and function , causing increased membrane permeability and leakage of cellular contents. At the cellular level, these effects culminate in cell death , particularly in fungal cells, making the compound effective as an antifungal agent .

Action Environment

The efficacy and stability of 4-Amino-4’-hydroxybenzophenone can be influenced by various environmental factors:

- Presence of other substances : The presence of other drugs or compounds that interact with lanosterol 14-alpha demethylase or affect its metabolism can influence the compound’s efficacy and stability .

Understanding these factors is crucial for optimizing the use of 4-Amino-4’-hydroxybenzophenone in therapeutic applications.

: DrugBank

Safety and Hazards

The safety information for 4-Amino-4’-hydroxybenzophenone indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or fumes, avoid contact with skin and eyes, and to use personal protective equipment .

特性

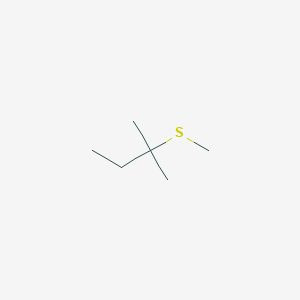

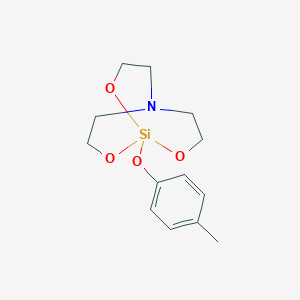

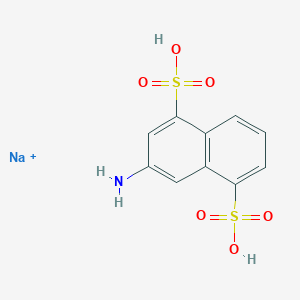

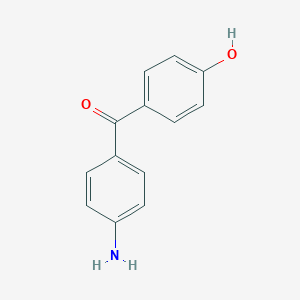

IUPAC Name |

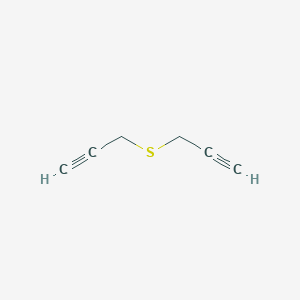

(4-aminophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUJJCPTVKQVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342023 | |

| Record name | (4-Aminophenyl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14963-34-9 | |

| Record name | (4-Aminophenyl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminobenzoyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。